- SAR optimization studies on modified salicylamides as a potential treatment for acute myeloid leukemia through inhibition of the CREB pathwayBioorganic & Medicinal Chemistry Letters, 2019, 29(16), 2307-2315,
Cas no 978-62-1 (IMD-0354)

IMD-0354 structure
Nome do Produto:IMD-0354
N.o CAS:978-62-1
MF:C15H8ClF6NO2
MW:383.672944068909
MDL:MFCD00218820
CID:834432
PubChem ID:24724513
IMD-0354 Propriedades químicas e físicas
Nomes e Identificadores
-
- IMD-0354
- IMD 0354
- N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
- IKK-2 Inhibitor V
- N-(3,5-Bis-trifluoromethylphenyl)-5-chloro-2-hydroxybenzamide
- IMD0354
- N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide
- 76145IS906
- Benzamide, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxy-
- Benzamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxy-
- CHILCFMQWMQVAL-UHFFFAOYSA-N
- IKK2 Inhibitor V
- Kinome_1864
- C15H8ClF6NO2
- MLS0
- 3′,5′-Salicyloxylidide, 5-chloro-α,α,α,α′,α′,α′-hexafluoro- (7CI, 8CI)
- N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (ACI)
- IKK-2-inhibitor V
-
- MDL: MFCD00218820
- Inchi: 1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25)
- Chave InChI: CHILCFMQWMQVAL-UHFFFAOYSA-N
- SMILES: O=C(C1C(O)=CC=C(Cl)C=1)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1
Propriedades Computadas
- Massa Exacta: 383.01500
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 8
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 2
- Complexidade: 462
- Superfície polar topológica: 49.3
- XLogP3: 6.2
Propriedades Experimentais
- Densidade: 1.561
- Ponto de ebulição: 323.1°C at 760 mmHg
- Solubilidade: Solubility: DMSO (5 mg/ml) or Ethanol (1 mg/ml).
- PSA: 49.33000
- LogP: 5.40850
- Sensibilidade: Light Sensitive
IMD-0354 Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305 + P351 + P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26; S36
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Frases de Risco:R36/37/38
IMD-0354 Dados aduaneiros
- CÓDIGO SH:2924299090
- Dados aduaneiros:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
IMD-0354 Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Ambeed | A232738-10mg |
N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide |
978-62-1 | 98% | 10mg |
$33.0 | 2025-02-20 | |
Ambeed | A232738-50mg |
N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide |
978-62-1 | 98% | 50mg |
$88.0 | 2025-02-20 | |
abcr | AB348569-50 mg |
IKK-2 Inhibitor V, 95%; . |
978-62-1 | 95% | 50mg |
€314.80 | 2022-03-25 | |
Ambeed | A232738-250mg |
N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide |
978-62-1 | 98% | 250mg |
$207.0 | 2025-02-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19902-5mg |
IMD 0354 |
978-62-1 | 98% | 5mg |
¥554.00 | 2023-09-09 | |
eNovation Chemicals LLC | D501887-50mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide |
978-62-1 | 98% | 50mg |
$495 | 2024-05-24 | |
TRC | I268650-100mg |
IMD 0354 |
978-62-1 | 100mg |
$ 580.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I26700-5mg |
IMD-0354 |
978-62-1 | 98% | 5mg |
¥581.0 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I129696-5mg |
IMD-0354 |
978-62-1 | ≥99% | 5mg |
¥144.90 | 2023-09-02 | |
TRC | I268650-50mg |
IMD 0354 |
978-62-1 | 50mg |
$ 339.00 | 2023-04-15 |
IMD-0354 Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 25 °C; 12 h, 25 °C
2.1 Solvents: Dichloromethane ; 18 h, 25 °C
2.2 Reagents: Water ; cooled
2.1 Solvents: Dichloromethane ; 18 h, 25 °C
2.2 Reagents: Water ; cooled
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ; rt; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; rt; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ; 30 - 60 min
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; rt; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ; 30 - 60 min
Referência
- Novel formulations of 2-{[3,5-bis(trifluoromethyl)phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphateNovel prodrug saltsNovel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicityWorld Intellectual Property Organization, 2017, 25(4), 1524-1532,
Método de produção 3
Condições de reacção
1.1 Solvents: Dichloromethane ; 18 h, 25 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referência
- SAR optimization studies on modified salicylamides as a potential treatment for acute myeloid leukemia through inhibition of the CREB pathwayBioorganic & Medicinal Chemistry Letters, 2019, 29(16), 2307-2315,
Método de produção 4
Condições de reacção
Referência
- Myc:trrap inhibitors and uses thereofAmide compound, and preparation method therefor and pharmaceutical use thereofCompounds and methods for potentiating colistin activity, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ; rt; 6 h, 100 °C
1.2 Solvents: Methanol , Water ; 20 min, rt
1.3 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ; rt; 6 h, 100 °C
1.2 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Methanol , Water ; 20 min, rt
1.3 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ; rt; 6 h, 100 °C
1.2 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
Referência
- Salicylamide derivatives and related methods as antiviral agents and their preparationStructure-Activity Relationship Studies on Diversified Salicylamide Derivatives as Potent Inhibitors of Human Adenovirus InfectionWorld Intellectual Property Organization, 2020, 63(6), 3142-3160,
IMD-0354 Raw materials
- Benzoyl chloride, 5-chloro-2-hydroxy-
- 5-Chloro-2-hydroxybenzoic acid
- 3,5-Di(trifluoromethyl)aniline
- 5-Chloro-2-methoxybenzoic acid
IMD-0354 Preparation Products
IMD-0354 Literatura Relacionada
-
Bianca Wiedemann,J?rn Weisner,Daniel Rauh Med. Chem. Commun. 2018 9 1249
-
Agnese C. Pippione,Antonella Federico,Alex Ducime,Stefano Sainas,Donatella Boschi,Alessandro Barge,Elisa Lupino,Marco Piccinini,Michael Kubbutat,Jean-Marie Contreras,Christophe Morice,Salam Al-Karadaghi,Marco L. Lolli Med. Chem. Commun. 2017 8 1850
-
3. Ceria nanoparticles promoted the cytotoxic activity of CD8+ T cells by activating NF-κB signalingShupei Tang,Lan Zhou,Zhenyu Liu,Ling Zou,Minglu Xiao,Chunji Huang,Zhunyi Xie,Haiyang He,Yanyan Guo,Yi Cao,Huang Huang,Xiaoping Wu,Dongwei Meng,Lilin Ye,Yuzhang Wu,Xiaochao Yang,Xinyuan Zhou Biomater. Sci. 2019 7 2533
-
Ri-Zhen Huang,Gui-Bin Liang,Mei-Shan Li,Yi-Lin Fang,Shi-Feng Zhao,Mei-Mei Zhou,Zhi-Xin Liao,Jing Sun,Heng-Shan Wang Med. Chem. Commun. 2019 10 584
-
Tianqi Wang,Jing Zhang,Teng Hou,Xiaolan Yin,Na Zhang Nanoscale 2019 11 13934
978-62-1 (IMD-0354) Produtos relacionados
- 2679835-77-7((3R)-5-acetamido-3-methylpentanoic acid)
- 14845-56-8(1,1-dimethylspiro2.4heptan-4-one)
- 1172964-57-6(1-(2,4-dimethylphenyl)sulfonylpiperazine;hydrochloride)
- 899982-29-7(N'-2-(cyclohex-1-en-1-yl)ethyl-N-({1,4-dioxaspiro4.4nonan-2-yl}methyl)ethanediamide)
- 2248317-46-4(1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methyl cyclohexane-1,3-dicarboxylate)
- 2353945-53-4(1-[(Benzyloxy)carbonyl]-3-(oxan-4-yl)pyrrolidine-3-carboxylic acid)
- 50738-62-0(methyl 3-formylcyclohexane-1-carboxylate)
- 21504-96-1(Methyl N'-cyano-N-phenylimidothiocarbamate)
- 954569-98-3(2-4-(1-aminoethyl)phenoxyacetamide)
- 2231670-08-7(tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:978-62-1)IMD-0354

Pureza:99%/99%
Quantidade:250mg/1g
Preço ($):206.0/575.0